(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid
Description
Stereochemical Configuration
The (S) configuration at C2 arises from the Cahn-Ingold-Prelog priority rules. The substituents around this chiral center are prioritized as follows:
- 9-Fluorenylmethyloxycarbonyl-methylamino group (highest priority due to the carbonyl oxygen and aromatic fluorenyl ring).
- Carboxylic acid group (-COOH).
- Methylene chain leading to the phenyl group.
- Hydrogen atom .
This arrangement places the 9-fluorenylmethyloxycarbonyl-methylamino group and carboxylic acid group in a counterclockwise orientation , defining the S enantiomer .
Conformational Dynamics
The molecule exhibits distinct conformational flexibility influenced by:
- 9-Fluorenylmethyloxycarbonyl Group : The bulky fluorenyl ring restricts free rotation around the methyloxycarbonyl-nitrogen bond, favoring a planar conformation that maximizes π-π stacking interactions.
- Pentanoic Acid Backbone : Rotational freedom around the C2-C3 and C3-C4 bonds allows the molecule to adopt multiple conformers . The gauche and anti conformations are energetically favorable, with the anti conformation stabilized by reduced steric hindrance between the phenyl and 9-fluorenylmethyloxycarbonyl groups.
- Phenyl Group : The aromatic ring at C5 participates in hydrophobic interactions and may engage in T-shaped π-π interactions with the fluorenyl moiety in specific conformations.
Table 2: Key Conformational Parameters
| Bond | Rotation Barrier (kcal/mol) | Dominant Conformation | Stabilizing Factors |
|---|---|---|---|
| C2-N (amide) | 15–20 | Planar | Resonance stabilization |
| C2-C3 | 3–5 | Anti | Reduced steric clash |
| C5-Phenyl | Free rotation | Variable | Solvent-dependent hydrophobic interactions |
Comparative Structural Analysis with Related 9-Fluorenylmethyloxycarbonyl-Protected Amino Acid Derivatives
Structural Analogues and Functional Variations
Fmoc-L-2-amino-5-phenylpentanoic Acid
(S)-α-(9-Fluorenylmethyloxycarbonyl-N-methylamino)benzenebutanoic Acid
9-Fluorenylmethyloxycarbonyl-4-amino-L-phenylalanine
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Structural Features | Functional Implications |
|---|---|---|---|
| (S)-2-[Fmoc(Me)amino]-5-phenylpentanoic acid | C27H27NO4 | Methylated amino, pentanoic chain, phenyl | Enhanced steric protection, SPPS compatibility |
| Fmoc-L-2-amino-5-phenylpentanoic acid | C26H25NO4 | Unmethylated amino, pentanoic chain, phenyl | Higher reactivity, lower conformational stability |
| (S)-α-Fmoc-N-Me-benzenebutanoic acid | C25H25NO4 | Methylated amino, butanoic chain, phenyl | Reduced hydrophobic interactions |
| Fmoc-4-amino-L-phenylalanine | C24H22N2O4 | Para-amino phenyl, alanine backbone | Hydrogen-bonding-driven self-assembly |
Electronic and Steric Effects
- Electron-Withdrawing 9-Fluorenylmethyloxycarbonyl Group : The fluorenyl ring’s electron-deficient nature decreases the amino group’s nucleophilicity, requiring activation reagents like HOBt/DIC during peptide synthesis.
- Methyl Substitution : The N-methyl group introduces steric hindrance , preventing undesired side reactions such as diketopiperazine formation during cyclization steps.
Crystallographic Insights
While crystallographic data for this specific compound is unavailable, analogues like 9-fluorenylmethyloxycarbonyl-N-methyl-L-leucine reveal that the 9-fluorenylmethyloxycarbonyl group adopts a planar conformation orthogonal to the amino acid backbone, minimizing steric clashes. This suggests similar packing arrangements in the solid state for (S)-2-[9-fluorenylmethyloxycarbonyl(methyl)amino]-5-phenylpentanoic acid.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNDYMDWOZOGSP-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Fmoc Deprotection
The carboxylic acid of the precursor amino acid is anchored to 2-CTC resin via a trityl ether linkage. For (S)-2-amino-5-phenylpentanoic acid derivatives, Fmoc-protected intermediates are coupled using 3 equivalents of Fmoc-amino acid, 5 equivalents of HBTU/HOBt, and 10 equivalents of DIPEA in DMF. Deprotection is achieved with 40% piperidine in DMF (3 min) followed by 20% piperidine (12 min).
N-Methylation via Biron–Kessler Alkylation
The liberated α-amino group is protected with o-nitrobenzenesulfonyl (o-NBS) chloride, which acidifies the NH proton for efficient alkylation. Two methylating agents are compared:
-
Dimethyl sulfate : Yields 85–90% methylation at 25°C over 2 hours.
-
Methyl iodide : Requires 6 equivalents and 12 hours but achieves 92–95% conversion.
Post-alkylation, the o-NBS group is removed with mercaptoethanol, and the amine is re-protected with Fmoc-OSu. Cleavage from the resin using 1% trifluoroacetic acid (TFA) yields the final product with >95% purity (HPLC).
Solution-Phase Reductive Amination
One-Pot Methylation with Formaldehyde
Zaugg and Martin (1965) pioneered a scalable solution-phase method using formaldehyde and triethylsilane (TES) in trifluoroacetic acid (TFA). For (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid:
-
Condensation : Fmoc-protected amino acid (1 equiv) reacts with 40% aqueous formaldehyde (12 equiv) in TFA/CHCl₃ (1:1) at 25°C for 30 minutes.
-
Reduction : TES (15 equiv) is added to reduce the imine intermediate, achieving 94% yield after silica gel chromatography.
Optimization Notes :
-
Excess formaldehyde (≥10 equiv) prevents dimerization.
-
TFA acts as both solvent and catalyst, simplifying purification.
Dynamic Kinetic Resolution (DKR)
While primarily used for synthesizing β-branched N-methyl amino acids, DKR has been adapted for arylalkyl substrates. Key steps include:
Racemization and Enzymatic Resolution
A racemic mixture of 2-amino-5-phenylpentanoic acid is treated with a palladium catalyst (e.g., Pd/C) under hydrogen to enable continuous racemization. Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer with Fmoc-Cl, yielding 98% enantiomeric excess (ee) after recrystallization.
Reaction Conditions :
-
Temperature: 40°C
-
Solvent: tert-Amyl alcohol
-
Catalyst loading: 5 mol% Pd/C
Comparative Analysis of Methods
| Parameter | Solid-Phase (2-CTC) | Solution-Phase | DKR |
|---|---|---|---|
| Yield | 85–95% | 88–94% | 78–85% |
| Purity (HPLC) | >95% | >90% | >98% |
| Scale (g) | 0.1–5 | 1–50 | 10–100 |
| Key Advantage | Orthogonal protection | No resin handling | High enantioselectivity |
Critical Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., DIC, EDC) in the presence of coupling additives like HOBt or HOAt.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds, resulting in dipeptides, tripeptides, or longer peptide chains.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is primarily utilized as a building block in SPPS. The Fmoc group serves as a protecting group that allows for the selective modification of amino acids during peptide assembly without interference from other functional groups. This property is crucial for synthesizing complex peptides efficiently.
Case Study
In a study exploring the synthesis of antimicrobial peptidomimetics, researchers employed Fmoc-modified amino acids, including this compound, to create amphipathic structures that demonstrated significant antimicrobial activity against various bacterial strains .
Drug Development
Designing Peptide-Based Pharmaceuticals
The compound plays a vital role in the development of peptide-based drugs. Its incorporation into drug candidates enhances stability and efficacy, making it suitable for therapeutic applications across multiple areas, including oncology and infectious diseases.
Research Findings
A recent investigation highlighted the potential of using unnatural amino acids like this compound in cyclic peptides. These peptides can target challenging biological interactions that are typically difficult to address with conventional drugs . The study emphasized how such compounds could improve drug-like properties and bioavailability.
Bioconjugation Techniques
Facilitating Targeted Therapies
Bioconjugation involves attaching peptides to other biomolecules, enhancing their functionality for therapeutic and diagnostic purposes. This compound is instrumental in this process due to its ability to form stable conjugates.
Application Example
In neuroscience research, derivatives of this compound have been investigated for their neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases . The ability to conjugate these peptides with targeting moieties allows for precise delivery mechanisms in therapeutic applications.
Material Science
Development of Biomaterials
The compound is also explored in material science for creating novel biomaterials that mimic natural tissues. This application is particularly relevant in regenerative medicine, where synthetic materials can support tissue engineering and repair.
Research Insights
Studies have shown that Fmoc-modified amino acids can self-assemble into hydrogels under physiological conditions, providing a scaffold for cell growth and tissue regeneration . This capability opens new avenues for developing functional materials that can be used in medical applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key structural analogs differ in the aromatic substituents and functional groups on the pentanoic acid chain, which influence their physicochemical properties and applications.
Key Observations :
Efficiency Comparison :
- Ionic Liquid Deprotection: highlights a novel method using [Bmim][BF₄] and triethylamine for Fmoc removal, achieving >90% yield in 30 minutes at room temperature. This outperforms traditional piperidine/DMF methods, particularly for acid-sensitive derivatives .
- Solid-Phase Synthesis : Automated SPPS with HBTU/DIPEA coupling (evidence 1, 5) remains the gold standard for peptide assembly, but manual coupling is required for bulky or glycosylated analogs .
Biological Activity
(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a modified amino acid widely utilized in peptide synthesis and drug development. This compound, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, serves as a crucial building block in various biological applications. This article delves into its biological activity, synthesis methods, and applications based on diverse research findings.
Overview of the Compound
This compound is synthesized through the protection of the amino group with the Fmoc group, allowing for selective modifications during peptide synthesis. The stability of the Fmoc group under acidic conditions and its mild deprotection under basic conditions make it an essential tool in creating complex peptides .
The mechanism of action primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis to prevent side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the sequential addition of amino acids to form peptides.
1. Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS), enabling the creation of diverse peptide sequences. Its use allows for modifications that enhance peptide stability and bioactivity, making it valuable in drug development .
2. Drug Development
The compound plays a significant role in designing peptide-based pharmaceuticals. By modifying peptides with this amino acid derivative, researchers can develop more stable and effective drug candidates targeting various therapeutic areas, including oncology and neurology .
3. Neuroprotective Research
Research indicates that derivatives of this compound may exhibit neuroprotective effects, contributing to potential treatments for neurodegenerative diseases. Studies exploring its derivatives have shown promise in enhancing neuronal survival and function .
Case Study 1: Synthesis and Evaluation
A study demonstrated a novel approach to synthesizing Fmoc-protected amino acids using 2-chlorotrityl chloride resin. This method allowed for efficient methylation while maintaining high yields and purity, showcasing the compound's versatility in peptide synthesis applications .
Case Study 2: Biological Evaluation
In another investigation, (S)-2-amino-3-fluoro-2-methylpropanoic acid derivatives were evaluated for their transport into gliosarcoma cells. Results indicated that these compounds could effectively enter cells via system A amino acid transport mechanisms, highlighting their potential utility in cancer therapy .
Applications in Research
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group to facilitate selective modifications |
| Drug Development | Integral in designing stable peptide-based therapeutics |
| Neuroscience | Explored for neuroprotective effects in treatments for neurodegenerative diseases |
| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted therapies |
| Material Science | Investigated for creating biomaterials that mimic natural tissues |
Q & A
Q. What is the role of the Fmoc group in the synthesis of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-sensitive side-chain protections (e.g., tert-butyl or trityl groups) intact. This is critical for iterative coupling cycles in peptide assembly .
Q. What synthetic strategies are employed to introduce the methylamino moiety in this compound?
The methylamino group is typically introduced via reductive alkylation or nucleophilic substitution. For example, Fmoc-protected intermediates can undergo alkylation with methyl iodide in the presence of a base (e.g., DIEA) in polar aprotic solvents like DMF. Reaction progress is monitored by TLC or LC-MS to ensure complete substitution without over-alkylation .
Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?
Chiral purity is preserved using enantiomerically pure starting materials (e.g., L-amino acid derivatives) and coupling agents like HATU or HBTU, which minimize racemization. Reaction conditions (e.g., low temperature, short coupling times) and sterically hindered bases (e.g., DIEA) further suppress epimerization .
Q. What purification methods are recommended for isolating this compound?
Flash chromatography (silica gel, gradient elution with 0–5% MeOH in DCM) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) are standard. Post-purification, lyophilization ensures removal of volatile solvents and acids .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound in SPPS?
- Solvent selection : Use DMA or DCM:DMF mixtures to enhance solubility of hydrophobic residues.
- Coupling agents : HATU or PyBOP (1.5–2.0 eq) with DIEA (3–6 eq) improve activation.
- Temperature : Perform reactions at 0–4°C to reduce side reactions.
- Monitoring : Use Kaiser or chloranil tests to confirm complete deprotection/coupling .
Q. What advanced deprotection methods avoid side-chain degradation in acid-sensitive analogs?
Ionic liquids (e.g., [Bmim][BF₄]) with triethylamine (Et₃N) enable Fmoc removal under mild, solvent-free conditions. This method preserves acid-labile groups (e.g., trityl or tert-butyl esters) and is compatible with N-alkylated amino acids .
Q. How do steric effects from the 5-phenylpentanoic acid moiety influence peptide assembly?
The bulky phenyl group may hinder coupling efficiency in subsequent residues. Mitigation strategies include:
- Extended coupling times (2–4 hours).
- Double coupling with fresh reagents.
- Microwave-assisted synthesis (30–50°C, 10–20 W) to enhance kinetics .
Q. What analytical techniques resolve contradictory data on side-product formation during synthesis?
- LC-MS/MS : Identifies truncated sequences or byproducts (e.g., deletion peptides).
- MALDI-TOF : Confirms molecular weight integrity.
- Chiral HPLC : Validates stereochemical purity using columns like Chirobiotic T (teicoplanin-based) .
Data Contradiction Analysis
Q. Why do studies report varying yields for similar Fmoc-protected amino acids?
Discrepancies arise from:
Q. How to address conflicting reports on the stability of the methylamino group under acidic conditions?
Stability varies with the counterion and pH:
- Trifluoroacetic acid (TFA) : Causes partial demethylation at >50% concentration.
- Alternative acids : Use HCO₂H/HFIP (1:4 v/v) for milder cleavage.
- Stabilizers : Add scavengers (e.g., triisopropylsilane) during TFA treatments to suppress side reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
